![molecular formula C26H22N4O3 B610136 (S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid CAS No. 1627929-55-8](/img/structure/B610136.png)
(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,2-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a benzoic acid group, a pyridine group, and a 3,5-dimethylisoxazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. These groups would likely contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid would likely make it somewhat soluble in water .Scientific Research Applications
Synthesis and Analytical Techniques : This compound and its derivatives have been synthesized and characterized for various applications. For instance, Anisuzzaman et al. (2000) developed efficient gas chromatographic methods for trace level analysis of imidazolinone herbicides, which include dimethyl derivatives similar to the compound (Anisuzzaman, A. K., et al., 2000).
Antioxidant Properties : Some derivatives of the compound exhibit significant antioxidant activity. For instance, a study by Zaki et al. (2017) found that pyrrolyl selenolopyridine compounds, structurally related to the compound , showed remarkable antioxidant activity (Zaki, R., et al., 2017).
Antimicrobial and Antitubercular Activities : Derivatives of this compound have been found to have potential as antibacterial and antitubercular agents. Joshi et al. (2008) synthesized a series of related compounds that showed good antibacterial and antitubercular activities (Joshi, S., et al., 2008).
Catalytic Applications : Some derivatives of the compound have been used in catalytic processes. For example, Magubane et al. (2017) investigated compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, which are structurally related, in the asymmetric transfer hydrogenation of ketones (Magubane, M. N., et al., 2017).
Cytotoxic and Anticancer Activities : Some derivatives have been evaluated for their cytotoxic and anticancer properties. A study by Mansour et al. (2021) synthesized derivatives and investigated their efficacy against breast cancer cells (Mansour, E., et al., 2021).
Mechanism of Action
Target of Action
PLX51107 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The primary target of PLX51107 is the BET family protein BRD4 . BRD4 functions as an important epigenetic regulator of transcription of pathways commonly involved in oncogenesis, including cell cycle progression and apoptosis .
Mode of Action
PLX51107 interacts with pTEFb, which is comprised of CDK9 and several cyclin T1 heterodimers . Through this interaction, BRD4 promotes phosphorylation of RNA polymerase II, ultimately influencing gene transcription . PLX51107 has a unique binding site in the acetylated lysine binding pocket of BRD4 . This differentiates it from other BET inhibitors currently under investigation .
Biochemical Pathways
The action of PLX51107 affects several biochemical pathways. It transcriptionally downregulates critical pro-survival and anti-apoptotic genes . This includes key oncogenes such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1 . The inhibition of these genes leads to the displacement of BRDs and other epigenetic modifiers from chromatin .
Pharmacokinetics
It is known that plx51107 is administered orally . More research is needed to fully understand the pharmacokinetics of PLX51107.
Result of Action
PLX51107 treatment results in a reduction in the viability and proliferation of certain cancer cell lines . It has demonstrated antineoplastic activity in pre-clinical models of both aggressive B-cell malignancies and acute myeloid leukemia (AML) . The compound has also shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells .
Action Environment
The efficacy of PLX51107 can be influenced by various environmental factors. For instance, it has been observed that the compound shows synergistic effects on proliferation in primary AML cells when combined with other drugs in stromal co-cultures . Furthermore, the presence of certain gene rearrangements or mutations in the cellular environment may impact the effectiveness of PLX51107 .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
PLX51107 functions as a potent and selective inhibitor of BET proteins. It binds to the acetylated lysine binding pocket of BRD4, thereby preventing the interaction between BET proteins and acetylated histones. This inhibition leads to the downregulation of critical pro-survival and anti-apoptotic genes, such as MYC and BCL2, which are essential for the survival and proliferation of cancer cells . The compound interacts with various enzymes and proteins, including BRD2, BRD3, and BRD4, and disrupts their role in transcriptional regulation .
Cellular Effects
PLX51107 has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, particularly AML and chronic lymphocytic leukemia (CLL) cells, PLX51107 induces apoptosis and cell cycle arrest. It also decreases cell proliferation and enhances the sensitivity of cancer cells to other therapeutic agents, such as venetoclax . The compound influences cell signaling pathways, including the NF-κB pathway, and modulates gene expression by downregulating oncogenes like MYC and BCL2 .
Molecular Mechanism
The molecular mechanism of PLX51107 involves its binding to the acetylated lysine binding pocket of BET proteins, particularly BRD4. This binding prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of genes essential for cancer cell survival and proliferation. PLX51107 downregulates the expression of oncogenes such as MYC, BCL2, and CDK6, and upregulates tumor suppressor genes like HEXIM1 and CDKN1A . The compound also induces apoptosis through the activation of pro-apoptotic proteins like BIM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PLX51107 have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. In AML cell lines, PLX51107 treatment resulted in a time-dependent reduction in cell viability and proliferation, with significant effects observed after 72 hours of treatment . Long-term studies have demonstrated that PLX51107 can maintain its anti-tumor activity over multiple treatment cycles, with minimal degradation and sustained efficacy .
Dosage Effects in Animal Models
The effects of PLX51107 vary with different dosages in animal models. In preclinical studies, daily oral dosing with 20 mg/kg of PLX51107 resulted in prolonged survival and reduced tumor burden in mouse models of AML and B-cell lymphoma . Higher doses of PLX51107 have been associated with increased toxicity, including weight loss and hematologic toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
PLX51107 is involved in various metabolic pathways, primarily through its interaction with BET proteins. The compound inhibits the transcription of genes involved in cell cycle regulation, apoptosis, and metabolic processes. By downregulating oncogenes like MYC and BCL2, PLX51107 affects metabolic flux and reduces the proliferation of cancer cells . The compound’s metabolism and clearance are mediated by hepatic enzymes, and its pharmacokinetics have been studied to optimize dosing regimens .
Transport and Distribution
PLX51107 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells . In preclinical studies, PLX51107 has shown good oral bioavailability and tissue distribution, with significant accumulation in tumor tissues .
Subcellular Localization
The subcellular localization of PLX51107 is primarily within the nucleus, where it exerts its effects on chromatin and gene transcription. The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, allowing it to interact with BET proteins and inhibit their function . This nuclear localization is crucial for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .
properties
IUPAC Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUHYUVOVCWTP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1627929-55-8 | |
| Record name | PLX-51107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-51107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of PLX51107?
A1: PLX51107 primarily targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. [, , , , , , , , , , , , , , , , , , , ]
Q2: How does PLX51107 interact with BRD4?
A2: PLX51107 binds to the acetylated lysine recognition motifs within the bromodomains of BRD4, preventing its interaction with acetylated lysines on histones. [, ] This disrupts the binding of BRD4 to chromatin, affecting gene expression. [, , ]
Q3: What are the downstream consequences of PLX51107's interaction with BRD4?
A3: By inhibiting BRD4, PLX51107 disrupts chromatin remodeling and alters gene expression. [, ] This leads to the downregulation of critical genes involved in tumor growth and survival, such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1. [, , , ]
Q4: How does PLX51107 affect cell cycle progression?
A4: PLX51107 induces cell cycle arrest in the G1 phase in sensitive cell lines, preventing cell proliferation. [, , ]
Q5: Does PLX51107 induce apoptosis?
A5: Yes, PLX51107 demonstrates the ability to induce apoptosis in sensitive cancer cell lines. [, , , , , ]
Q6: Are there any other mechanisms of action attributed to PLX51107?
A6: Recent research suggests that PLX51107 might also act as a COX2 inhibitor, contributing to its anti-tumor activity by modulating the tumor immune microenvironment. [, ]
Q7: What is the molecular formula and weight of PLX51107?
A7: The molecular formula of PLX51107 is C24H21N5O3, and its molecular weight is 427.46 g/mol.
Q8: What is the recommended storage condition for PLX51107?
A8: While specific storage conditions might vary, it is generally recommended to store PLX51107 desiccated at -20°C and protected from light.
Q9: In which types of cancers has PLX51107 shown preclinical activity?
A9: PLX51107 has shown preclinical activity in a broad range of hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and various subtypes of lymphoma. [, , , , , , , , , , , ] Additionally, it has demonstrated preclinical efficacy against solid tumors, including melanoma, small cell lung cancer (SCLC), uveal melanoma, and urothelial carcinoma. [, , , , , ]
Q10: What are the advantages of PLX51107 compared to other BET inhibitors?
A10: PLX51107 possesses a unique binding mode within the BRD4 bromodomain, distinguishing it from other BET inhibitors like JQ1. [, ] This unique binding characteristic potentially contributes to its distinct pharmacological profile. Additionally, PLX51107 exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a relatively short half-life, which might be beneficial for clinical use. [, , ]
Q11: Has PLX51107 been tested in combination with other therapies?
A11: Yes, preclinical studies have explored combining PLX51107 with other therapies, showing synergistic effects. Notable combinations include:
- MEK inhibitors (e.g., PD0325901): Enhanced anti-leukemic activity in AML models, particularly in those harboring FLT3-ITD mutations. [, , , ]
- Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in CLL and MYC-driven lymphoma models with high BCL2 expression. [, ]
- Azacitidine (hypomethylating agent): Modest clinical benefit in patients with relapsed/refractory AML and high-risk MDS. [, ]
- PARP inhibitors (e.g., talazoparib): Increased cytotoxicity and sensitization to chemotherapy in urothelial carcinoma cells. []
- FGFR inhibitors (e.g., AZD4547): Improved suppression of tumor growth in uveal melanoma models, counteracting FGF2-mediated resistance to BET inhibitors. [, ]
Q12: Have any resistance mechanisms to PLX51107 been identified?
A12: Research suggests that certain factors might contribute to resistance to PLX51107, including:
- Stromal factors: For instance, fibroblast growth factor 2 (FGF2) secreted by stromal cells can confer resistance in uveal melanoma models, highlighting the importance of the tumor microenvironment. [, ]
- Activation of alternative signaling pathways: Upregulation of NF-κB signaling has been implicated in resistance development, suggesting potential combination strategies with NF-κB inhibitors. []
- Clonal evolution: In AML models, the emergence of clones with distinct genetic alterations during treatment can lead to acquired resistance. []
Q13: Is there any evidence of cross-resistance with other BET inhibitors?
A13: While PLX51107's unique binding mode might offer some advantages, cross-resistance with other BET inhibitors, particularly those targeting BRD4, is a possibility. Further research is needed to fully elucidate the extent of cross-resistance.
Q14: What is the current status of PLX51107's clinical development?
A14: PLX51107 is currently being evaluated in clinical trials for various hematological malignancies and solid tumors. [, , , ] Early results suggest it is generally well-tolerated, with promising signs of activity in certain patient populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



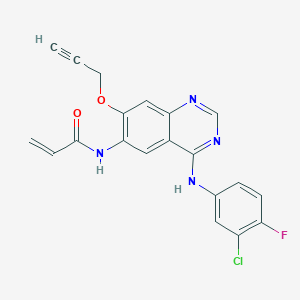
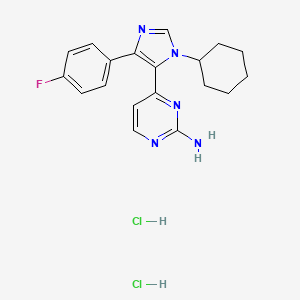

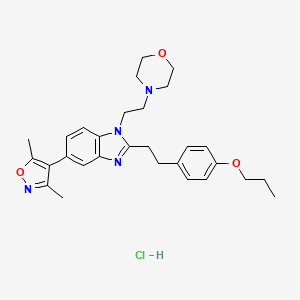

![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
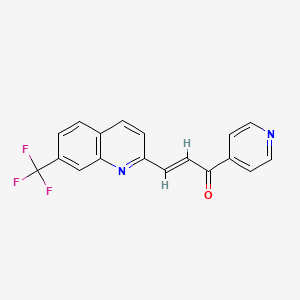
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
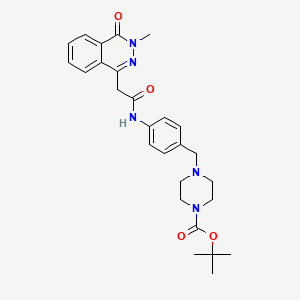
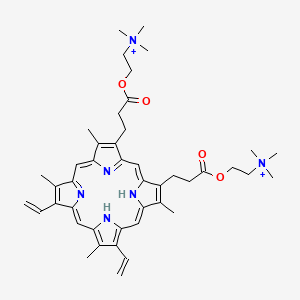
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)